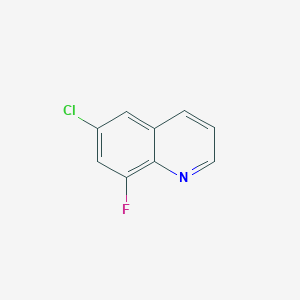

6-Chloro-8-fluoroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHJZRIMIKGRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311644 |

Source

|

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-53-0 |

Source

|

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52200-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-8-fluoroquinoline CAS number 52200-53-0 properties

An In-depth Technical Guide to 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) for Advanced Research and Development

Introduction

This compound, with the CAS number 52200-53-0, is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. This heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules. Its structural uniqueness, stemming from the presence of both chlorine and fluorine substituents on the quinoline core, imparts distinct chemical properties that are leveraged in the development of high-value products, most notably in the pharmaceutical industry. The quinoline scaffold itself is a well-established pharmacophore, and the addition of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the key properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

This compound typically presents as a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The computed properties provide insights into its behavior in biological systems and its suitability for various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | [2] |

| Molecular Weight | 181.59 g/mol | [3] |

| Appearance | White to yellow crystal | [1] |

| Melting Point | 79 - 81 °C | [1] |

| Solubility | Soluble in organic solvents | [2] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines can be achieved through several classic organic reactions. For this compound, a plausible synthetic route would involve a variation of the Skraup synthesis or the Gould-Jacobs reaction, starting from a suitably substituted aniline.

Proposed Synthetic Pathway: Skraup Synthesis Adaptation

The Skraup synthesis is a robust method for constructing the quinoline ring system. A likely precursor for this compound would be 2-amino-3-chloro-5-fluorophenol or a related aniline derivative. The general principle involves the reaction of an aniline with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.

Caption: Synthetic utility of this compound in preparing the core of fluoroquinolone antibiotics.

Application in Schiff Base Synthesis for Sensing

This compound is also used to synthesize Schiff bases, which can act as ligands for metal ions. T[1]he resulting complexes often exhibit fluorescence, making them useful as chemosensors for metal ion detection. The synthesis involves the condensation of a derivative of this compound (where the chloro group has been substituted with an amino group) with an aldehyde.

Experimental Protocol: General Schiff Base Formation

-

Dissolve the amino-quinoline derivative (1.0 eq) in a suitable solvent such as ethanol.

-

Add the desired aldehyde (1.0-1.2 eq) to the solution.

-

A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

The solid product can be collected by filtration and washed with cold ethanol.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care. Based on data from structurally related compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation. S[4][5]tandard laboratory safety protocols should be strictly followed.

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| First Aid (Skin) | Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique combination of a quinoline core with chlorine and fluorine substituents provides a platform for the synthesis of a wide range of functional molecules, most notably as a key building block for advanced fluoroquinolone antibiotics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to exploit its full potential in the development of novel drugs and materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved January 23, 2026 from [Link].

-

RxList. (2021, October 22). Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names. Retrieved January 23, 2026, from [Link].

-

CAS. (n.d.). 8-Fluoroquinoline. In CAS Common Chemistry. Retrieved January 22, 2026, from [Link].

- Ali, A. M., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 23, 2026, from [Link].

-

MDPI. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved January 23, 2026 from [Link].

-

Gershon, H., Clarke, D. D., & Muriel. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved January 23, 2026, from [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved January 23, 2026, from [Link].

- ACS Publications. (2014). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology.

-

MDPI. (2013). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved January 23, 2026, from [Link].

-

PubMed. (2014). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (2015). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved January 23, 2026, from [Link].

- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.

-

National Center for Biotechnology Information. (2021). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Retrieved January 23, 2026, from [Link].

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-8-fluoroquinoline molecular structure and weight

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and DNA gyrase. 6-Chloro-8-fluoroquinoline (CAS: 52200-53-0) is a specific di-halogenated derivative that offers unique physicochemical properties.[1][2] Unlike the classic 6-fluoroquinolone antibiotic core (which typically features fluorine at C6 and a solubilizing group at C7), this 6-chloro-8-fluoro isomer serves as a critical bioisostere for modulating metabolic stability and lipophilicity in early-stage drug discovery.[2] This guide details its molecular specifications, a validated synthesis protocol via the Skraup reaction, and its utility in Structure-Activity Relationship (SAR) studies.[2]

Molecular Structure & Physicochemical Profile[1][2][3][4][5][6]

The this compound molecule (C₉H₅ClFN) is characterized by a bicyclic system where the benzene ring is substituted with a chlorine atom at position 6 and a fluorine atom at position 8.[2]

Structural Specifications

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 52200-53-0 |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| Exact Mass | 181.0069 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 79–81 °C |

| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |

| H-Bond Acceptors | 2 (N, F) |

| H-Bond Donors | 0 |

Electronic & Steric Logic

-

8-Fluoro Substitution: The fluorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the quinoline nitrogen.[2] Sterically, the small Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), allowing the molecule to fit into tight binding pockets while blocking metabolic oxidation at the C8 position (a common "soft spot" for P450 enzymes).[2]

-

6-Chloro Substitution: The chlorine atom at C6 increases overall lipophilicity, enhancing membrane permeability.[2] It also serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the scaffold.[2]

Synthetic Pathway: The Skraup Reaction[2]

While various methods exist (e.g., Friedländer synthesis), the most robust and scalable route to this compound is the Skraup Synthesis .[2] This method cyclizes a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[2]

Reaction Logic

The synthesis relies on 4-chloro-2-fluoroaniline as the starting material.[2][3] The reaction proceeds through the formation of acrolein (from glycerol dehydration), conjugate addition of the aniline, and subsequent cyclization/oxidation.[2]

Workflow Visualization (Graphviz)[2]

Figure 1: Synthetic pathway via Skraup cyclization.[2]

Detailed Experimental Protocol

Note: This reaction is highly exothermic. All steps must be performed in a fume hood with appropriate PPE.

-

Reagent Preparation:

-

Acid Addition:

-

Cautiously add concentrated sulfuric acid (H₂SO₄, 2.5 eq) dropwise with stirring.[2] The mixture will heat up; ensure temperature does not spike uncontrollably.

-

-

Cyclization (Thermal Phase):

-

Heat the mixture gradually to 140°C. Maintain reflux for 4–6 hours. The mixture will darken significantly as the quinoline ring forms.[2]

-

-

Work-up:

-

Purification:

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz The spectrum will display five aromatic protons.[2]

-

Pyridine Ring:

-

Benzene Ring:

Mass Spectrometry (MS)

-

Molecular Ion (M+): 181.0 m/z.[2]

-

Isotope Pattern: A characteristic chlorine isotope pattern will be observed.[2]

Medicinal Chemistry Applications

This compound is primarily used as a scaffold for "Scaffold Hopping" and SAR optimization.[2]

Strategic Utility

-

Kinase Inhibition: The quinoline nitrogen can function as a hinge binder in ATP-competitive kinase inhibitors.[2] The 8-fluoro group modulates the pKa of the nitrogen, potentially altering residence time in the ATP pocket.[2]

-

Metabolic Stability: Replacing a C-H bond with C-F at position 8 blocks oxidative metabolism, extending the half-life (

) of the drug candidate.[2] -

Schiff Base Ligands: The compound serves as a precursor for N,N-donor ligands used in metallodrugs (e.g., Ruthenium anticancer complexes).[2]

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) map for the scaffold.

References

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CAS 52200-53-0.[2] Retrieved from [Link][2]

Sources

Biological Activity & Therapeutic Potential of 6-Chloro-8-fluoroquinoline Derivatives

This guide provides an in-depth technical analysis of 6-Chloro-8-fluoroquinoline derivatives , a specialized chemical scaffold distinct from the classical 6-fluoro-8-chloro antibacterial pharmacophore. While often overshadowed by their antibacterial isomers (like clinafloxacin), these derivatives have emerged as potent modulators in oncology (KRAS/DYRK1A inhibition) and as critical probes in Structure-Activity Relationship (SAR) studies.

Technical Whitepaper | Version 1.0

Executive Summary

The This compound scaffold represents a specific halogenation pattern of the quinoline core, characterized by a chlorine atom at position 6 and a fluorine atom at position 8.[1] Unlike the "gold standard" fluoroquinolone antibiotics (which typically feature 6-fluoro-8-chloro/methoxy substitution for optimal DNA gyrase binding), the 6-chloro-8-fluoro motif exhibits a distinct biological profile.

Recent medicinal chemistry campaigns have repurposed this scaffold from a mere synthesis intermediate to a bioactive core targeting DYRK1A kinases and KRAS mutants in oncology. This guide details the synthesis, biological mechanisms, and experimental validation of these derivatives.

Structural Rationale & SAR Logic

The biological activity of quinoline derivatives is governed by the electronic and steric environment of the benzenoid ring (positions 5, 6, 7, 8).

The "Halogen Swap" Effect

In classical antibiotics (e.g., Ciprofloxacin), the C-6 Fluorine is critical for binding to the DNA-gyrase complex. Swapping this for Chlorine (as in 6-chloro-8-fluoro derivatives) drastically alters the pharmacophore:

-

Lipophilicity: The 6-Cl substituent increases logP compared to 6-F, enhancing membrane permeability but potentially reducing solubility.

-

Electronic Density: Chlorine is a weaker electronegative withdrawing group than fluorine but has a larger van der Waals radius (1.75 Å vs. 1.47 Å). This steric bulk at C-6 can hinder binding in the tight gyrase pocket but creates favorable hydrophobic interactions in kinase ATP-binding pockets (e.g., DYRK1A).

-

Metabolic Stability: The C-8 Fluorine blocks metabolic oxidation at this position, a common clearance pathway for quinolines.

Visualization: SAR Decision Matrix

The following diagram illustrates the divergent biological pathways based on the halogenation pattern.

Figure 1: Divergent biological activities driven by the 6/8 halogen substitution pattern.

Therapeutic Applications & Mechanisms[2][3][4][5]

Kinase Inhibition (DYRK1A/B)

The this compound core has been identified as a privileged scaffold for inhibiting Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) .

-

Mechanism: The scaffold acts as an ATP-competitive inhibitor. The 6-Cl atom occupies a hydrophobic sub-pocket within the enzyme's active site, while the nitrogen of the quinoline ring forms a critical hydrogen bond with the hinge region amino acids (e.g., Glu203, Leu241).

-

Therapeutic Relevance: DYRK1A is overexpressed in Down syndrome and implicated in Alzheimer's disease (tau hyperphosphorylation) and glioblastoma.

KRAS Inhibition

Derivatives such as This compound-3-carbonitrile have shown activity against KRAS-mutant cancer lines.

-

Mechanism: These small molecules bind to the switch II pocket of KRAS, preventing the exchange of GDP for GTP, thus locking the protein in an inactive state.

Antimicrobial Activity (Comparative)

While less potent than their 6-fluoro counterparts, 6-chloro-8-fluoro derivatives retain moderate activity against Gram-positive bacteria. They are often used in "hybrid" drug design (e.g., linked to oxazolidinones) to overcome resistance mechanisms involving efflux pumps.

Quantitative Data Summary

The table below consolidates activity data from key studies comparing 6-chloro-8-fluoro derivatives against standard references.

| Compound Class | Target | Key Substituent (R3) | Activity Metric (IC50 / MIC) | Reference |

| 6-Cl-8-F-quinoline | DYRK1A (Kinase) | 3-carboxamide | 3 nM (High Potency) | [1] |

| 6-Cl-8-F-quinoline | DYRK1B (Kinase) | 3-carboxamide | 12 nM | [1] |

| 6-Cl-8-F-quinoline | KRAS G12C | 3-carbonitrile | 2.4 µM | [2] |

| 6-Cl-8-F-quinoline | S. aureus (Gyrase) | 3-carboxylic acid | MIC: 4.0 µg/mL (Moderate) | [3] |

| Ref: Ciprofloxacin | S. aureus (Gyrase) | N/A | MIC: 0.5 µg/mL | [3] |

Experimental Protocols

Synthesis of the this compound Core

Self-validating protocol for generating the scaffold from aniline precursors.

Reagents: 4-chloro-2-fluoroaniline, Glycerol, Nitrobenzene, Sulfuric acid (Skraup Synthesis).

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 4-chloro-2-fluoroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).

-

Acid Addition: Cautiously add concentrated H₂SO₄ (2.5 eq) dropwise. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to 140°C for 4 hours. The solution will darken as the quinoline ring forms.

-

Work-up: Cool to room temperature. Pour onto crushed ice/water. Basify to pH 10 using 50% NaOH.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.

-

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

-

Validation Point: Confirm product via ¹H NMR. Look for characteristic quinoline doublets at δ 8.8 (H2) and δ 8.1 (H4).

-

DYRK1A Kinase Inhibition Assay

Protocol to verify biological activity.

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT.

-

Substrate: Use peptide substrate Woodtide (KKISGRLSPIMTEQ) at 50 µM.

-

Reaction:

-

Mix recombinant human DYRK1A (5 ng/well) with test compound (6-chloro-8-fluoro derivative) in DMSO.

-

Initiate reaction with ATP (10 µM) containing [γ-³³P]ATP.

-

-

Incubation: 30 minutes at 30°C.

-

Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

-

Detection: Scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Synthesis & Functionalization Workflow

The following diagram outlines the chemical pathway from the raw building block to the active kinase inhibitor.

Figure 2: Synthetic route for converting the aniline precursor into a bioactive kinase inhibitor.

Future Outlook & Optimization

The this compound scaffold is currently underutilized compared to its 6-fluoro-8-chloro isomer. Future development should focus on:

-

Fragment-Based Drug Discovery (FBDD): Using the scaffold as a rigid, hydrophobic anchor for targeting cryptic pockets in KRAS.

-

Phototoxicity Mitigation: The 8-fluoro substituent significantly reduces phototoxicity compared to 8-chloro derivatives, making this scaffold safer for chronic administration in oncology.

References

- Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases.

-

KRAS Inhibitors for Treatment of Cancers. Source: European Patent Office (EP4242207) URL:[Link]

-

Synthesis and Antimicrobial Activity of Novel 8-Chloro-quinolones. (Comparative SAR data) Source: Revista de Chimie (2016) URL:[2][Link]

Sources

potential therapeutic targets of 6-Chloro-8-fluoroquinoline analogues

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-8-fluoroquinoline Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While historically recognized for their potent antibacterial activity through the inhibition of bacterial topoisomerases, analogues derived from this core are gaining significant attention for their potential in oncology, virology, and the treatment of neurodegenerative diseases. This guide provides a comprehensive overview of the established and emerging therapeutic targets of this compound analogues. We will delve into the mechanistic underpinnings of their action, from the well-trodden path of DNA gyrase inhibition to the exciting frontiers of human topoisomerase II modulation and mitochondrial targeting in cancer. This document is designed to be a technical resource, offering not only a synthesis of the current state of knowledge but also detailed, actionable protocols for the identification and validation of novel protein targets for this versatile chemical class.

Introduction: The Quinoline Core and Its Therapeutic Versatility

Quinolones are a class of synthetic compounds characterized by a bicyclic core structure. The introduction of a fluorine atom at position 6 and various substituents at other positions gave rise to the highly successful fluoroquinolone class of antibiotics.[1][2] The specific analogue, this compound, serves as a crucial synthetic intermediate for potent pharmaceutical agents, including the antibiotics Besifloxacin and Clinafloxacin.[3]

The initial therapeutic success of these compounds was rooted in their specific and potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria but sufficiently distinct from their mammalian counterparts to allow for selective toxicity.[4][5] However, the therapeutic landscape for these analogues is expanding dramatically. Researchers are now repositioning fluoroquinolones, leveraging their unique chemical properties to engage with a host of eukaryotic targets, opening up new avenues for drug discovery in complex diseases.[6]

Established Therapeutic Targets: The Bacterial Topoisomerases

The primary and most well-characterized targets of fluoroquinolone analogues are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (Topoisomerase II): Predominantly found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication.[4] Fluoroquinolones stabilize the complex formed between DNA gyrase and cleaved DNA, leading to double-strand breaks and ultimately, bacterial cell death.[5]

-

Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria. Its main role is to decatenate daughter chromosomes following DNA replication.[7] Inhibition by fluoroquinolones prevents the separation of replicated chromosomes, halting cell division and leading to bactericidal effects.[4]

The mechanism involves the formation of a stable ternary complex (quinolone-enzyme-DNA), which blocks the religation of the DNA strands, effectively poisoning the enzyme.[5]

Diagram: Mechanism of Fluoroquinolone Action on Bacterial Topoisomerases

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage.

Emerging Targets in Oncology

One of the most promising areas for the repositioning of this compound analogues is oncology.[6] The structural similarity between bacterial and human topoisomerases, particularly topoisomerase II, provides a clear rationale for this therapeutic pivot.

Human Topoisomerase II

Human topoisomerase II (Topo II) is a critical enzyme for cell division, making it a well-validated target for cancer chemotherapy (e.g., etoposide, doxorubicin).[8] Several novel fluoroquinolone derivatives have been designed and synthesized to specifically inhibit human Topo II.[9][10]

-

Mechanism of Action: Similar to their antibacterial action, these analogues act as Topo II poisons. They stabilize the covalent Topo II-DNA cleavage complex, which transforms the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks. These breaks trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[8][9]

-

Advantages over Traditional Topo II Inhibitors: Fluoroquinolone-based anticancer agents may offer several advantages, including potentially lower toxicity, a reduced risk of developing secondary malignancies, and a different resistance profile compared to established chemotherapeutics.[8]

Mitochondrial Dysfunction

The endosymbiotic theory posits that mitochondria evolved from bacteria. This evolutionary link suggests that compounds targeting bacterial processes might also affect mitochondrial function.[8] The anticancer activity of some fluoroquinolone analogues has been linked to the inhibition of mitochondrial DNA synthesis.[11] This leads to:

-

Mitochondrial injury and disruption of the respiratory chain.

-

Depletion of intracellular ATP stores.

-

Induction of apoptosis through the intrinsic pathway.[11]

Diagram: Proposed Anticancer Mechanisms of Fluoroquinolone Analogues

Caption: Fluoroquinolone analogues can induce cancer cell death via nuclear and mitochondrial pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel fluoroquinolone derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound Class | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |

| Ciprofloxacin Derivative (II) | NCI-60 (Mean) | Various | 3.30 | [10] |

| Ciprofloxacin Derivative (IIIb) | NCI-60 (Mean) | Various | 2.45 | [10] |

| Ciprofloxacin-Chalcone Hybrid | A549 | Lung | 27.71 | [6] |

| Ciprofloxacin-Chalcone Hybrid | HepG2 | Liver | 22.09 | [6] |

GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50.

Potential Targets in Neurodegenerative and Other Diseases

While less explored, the known neurotoxic effects of some fluoroquinolones suggest engagement with targets within the central nervous system (CNS).[12] This opens a speculative but intriguing field of inquiry for neurodegenerative diseases.

-

Putative CNS Targets: The mechanisms behind fluoroquinolone-induced neurotoxicity are not fully elucidated but may involve interactions with GABA receptors, NMDA receptors, or other CNS signaling pathways.[12][13] A deeper understanding of these off-target effects could be harnessed to design analogues with specific neuromodulatory properties.[14][15]

-

Antiviral Activity: Some studies have reported antiviral activity for certain quinolone derivatives, including against SARS-CoV.[7][16] The precise targets for this activity are still under investigation but may involve viral entry or replication machinery.

-

Immunomodulatory Effects: Fluoroquinolones have been shown to modulate the immune response, for instance, by reducing the release of pro-inflammatory cytokines like IL-1β and TNF-α from microglia.[13] This suggests potential applications in inflammatory disorders.

Technical Guide: Identifying Novel Targets

Identifying the specific protein targets of a bioactive small molecule is a critical step in drug discovery.[17][18] Here, we provide detailed protocols for two powerful, orthogonal approaches: Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.

Protocol 1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

This method uses a modified version of the this compound analogue (the "bait") to capture its binding partners ("prey") from a cell lysate.[19]

Principle: The analogue is synthesized with a linker arm attached to a biotin tag. This "bait" is incubated with cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.[19]

Diagram: AP-MS Experimental Workflow

Caption: The AP-MS workflow uses a tagged compound to isolate and identify its protein targets.

Step-by-Step Methodology:

-

Probe Synthesis:

-

Design and synthesize an analogue of the this compound core containing a linker at a position determined not to be critical for biological activity.

-

The linker should terminate in a reactive group suitable for conjugation with biotin (e.g., an amine or carboxylic acid for amide bond formation). A common choice is a polyethylene glycol (PEG) linker to enhance solubility and minimize steric hindrance.

-

Couple the linker-modified analogue to an activated biotin derivative (e.g., Biotin-NHS ester). Purify the final biotinylated probe by HPLC.

-

-

Cell Lysate Preparation:

-

Culture the chosen cell line (e.g., a cancer cell line sensitive to the parent compound) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate). Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate 5-10 mg of clarified cell lysate with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

-

Crucial Control: In a parallel sample, incubate lysate with an excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe. This competition control is essential to distinguish specific targets from non-specific binders.

-

Add pre-washed streptavidin-agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Wash the beads extensively (e.g., 5 times) with ice-cold lysis buffer to remove unbound proteins.

-

-

Protein Elution and Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or using an on-bead digestion protocol.

-

For on-bead digestion (preferred for minimizing background), resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin at 37°C.

-

Collect the supernatant containing the digested peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.

-

Identify peptides and proteins using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database (e.g., UniProt Human).

-

Data Analysis: True targets should be significantly enriched in the probe-treated sample compared to the control (beads only) and should show reduced binding in the competition control sample.

-

Protocol 2: Target Validation by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a drug engages its target inside intact cells.[20]

Principle: The binding of a ligand (the drug) to its target protein generally increases the protein's thermal stability.[21] In CETSA, intact cells are treated with the drug and then heated. The drug-bound target protein will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot or mass spectrometry.[21][22]

Diagram: CETSA Experimental Workflow

Caption: The CETSA workflow measures the thermal stabilization of a target protein upon drug binding.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Harvest the cells and resuspend them in a suitable culture medium or buffer.

-

Divide the cell suspension into two pools: one for treatment with the this compound analogue (at a relevant concentration, e.g., 10x IC50) and one for a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.

-

-

Heating Step:

-

Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point.

-

Heat the tubes for 3 minutes in a PCR thermocycler across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments). A no-heat control (room temperature) should be included.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).

-

-

Protein Quantification:

-

Carefully collect the supernatant from each sample.

-

Normalize the protein concentration of all samples.

-

Analyze the amount of the specific target protein (identified from AP-MS or a hypothesized target) remaining in the soluble fraction using Western blotting with a specific antibody.

-

Densitometry is used to quantify the band intensities.

-

-

Data Analysis:

-

Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and drug-treated samples.

-

A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating that the analogue stabilized the target protein against thermal denaturation. This confirms direct target engagement in a cellular environment.

-

Conclusion and Future Directions

The this compound scaffold is far more than a mere building block for antibiotics. It is a versatile platform for developing therapeutics against a range of challenging diseases, most notably cancer. The established targets in bacteria, DNA gyrase and topoisomerase IV, have provided a mechanistic blueprint that has been successfully translated to the pursuit of human topoisomerase II as a potent anticancer target.

The future of drug discovery with these analogues lies in the systematic exploration of their full target space. The application of unbiased, robust methodologies like affinity purification-mass spectrometry, coupled with rigorous validation techniques such as the cellular thermal shift assay, will be paramount. This dual approach allows for both the discovery of novel, unexpected targets and the confident confirmation of on-target activity in a physiologically relevant setting. As researchers continue to probe the biological activities of this privileged scaffold, we can anticipate the emergence of new therapeutic agents with novel mechanisms of action, addressing unmet needs in oncology and beyond.

References

-

Louisiana Department of Health. Fluoroquinolones (and Quinolones).

-

Al-Trawneh, A. et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

-

Pharmd, J. P. (2025). Pharmacology of Fluoroquinolones. SSRN.

-

Gadaleta, D. et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central.

-

Goud, A. et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus.

-

MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals.

-

Ossila. (n.d.). This compound | CAS Number 52200-53-0. Ossila.

-

Ali, N. et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.

-

Ali, N. et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

-

Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. PubMed Central.

-

Stolarczyk, M. et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

-

Chen, L. et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.

-

Aldred, K. J. et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.

-

Ali, N. S. et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry.

-

Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

-

Simon, G. M. et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology.

-

Di Prisco, S. et al. (2020). Neurodegeneration, Mitochondria, and Antibiotics. International Journal of Molecular Sciences.

-

Desgrouas, C. et al. (2022). Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. MDPI.

-

Lee, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.

-

Al-Suwaidan, I. A. et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Asian Journal of Chemistry.

-

Al-Trawneh, A. et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules.

-

Johnson, M. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online.

-

Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

-

Sabbah, D. A. et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.

-

Luo, H. et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.

-

Al-Trawneh, A. (2025). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Heliyon.

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

-

Wassila, S. et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.

-

Mo, J. et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry.

-

Prudent, R. et al. (2021). Development of a target identification approach using native mass spectrometry. ResearchGate.

-

Wang, Y. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

-

Wassila, S. et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate.

-

Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.

-

Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

-

Bio-Rad. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Bio-Rad.

-

Lee, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.

-

Re-Smit, E. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.

-

Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

Sources

- 1. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. ldh.la.gov [ldh.la.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 9. news-medical.net [news-medical.net]

- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurodegeneration, Mitochondria, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

6-Chloro-8-fluoroquinoline: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

A Technical Guide for Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its halogenated derivatives, 6-Chloro-8-fluoroquinoline has emerged as a particularly valuable and versatile building block. Its strategic placement of chloro and fluoro substituents provides a unique combination of reactivity and stability, enabling chemists to construct complex molecular architectures with high precision. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and pivotal role in the synthesis of advanced active pharmaceutical ingredients (APIs), with a specific focus on the fluoroquinolone class of antibiotics. Through a detailed case study on the synthesis of Delafloxacin, this document will illustrate the practical application and strategic importance of this intermediate, providing researchers and scientists with actionable insights and robust experimental protocols.

The Quinoline Core: A Privileged Scaffold in Medicine

Quinolone derivatives are fundamental to numerous drug classes, demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The development of synthetic quinolones began in the 1960s, leading to the highly successful class of fluoroquinolone antibiotics.[2] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, rendering them potent bactericidal agents against a wide range of Gram-positive and Gram-negative pathogens.[3] The introduction of a fluorine atom at the C-6 position was a critical advancement, significantly enhancing the antibacterial potency and pharmacokinetic profile of these compounds.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for process development and safety. This compound is a solid at room temperature with a defined set of characteristics that dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 52200-53-0 | [6] |

| Molecular Formula | C₉H₅ClFN | PubChem |

| Molecular Weight | 181.60 g/mol | PubChem |

| Appearance | Solid | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Note: Specific values for melting and boiling points can vary based on purity and experimental conditions. Always refer to the supplier's Safety Data Sheet (SDS) for the most accurate information.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents and the electronic nature of the quinoline ring system.

-

C-6 Chloro Group: The chlorine atom at the C-6 position is the primary site for nucleophilic aromatic substitution (SₙAr). This position is activated by the electron-withdrawing nature of the quinoline nitrogen. It is this site that is typically displaced by various nucleophiles, most notably the secondary amine of a piperazine ring or similar heterocyclic structures, a key step in the synthesis of many fluoroquinolones.[7][8][9]

-

C-8 Fluoro Group: The fluorine atom at the C-8 position is significantly less reactive towards SₙAr compared to the C-6 chlorine. Its strong electron-withdrawing nature serves to modulate the overall electronics of the molecule and contributes to the biological activity of the final API. In many syntheses, this fluorine atom remains intact in the final drug structure.

This differential reactivity allows for selective and sequential reactions, a critical aspect for building molecular complexity in a controlled manner.

Logical Workflow: Exploiting Differential Reactivity

The diagram below illustrates the strategic decision-making process when using this compound as a building block. The primary pathway involves leveraging the more labile C-6 chloro position for key bond formation while retaining the C-8 fluoro group.

Caption: Synthetic strategy leveraging the C-6 chloro position.

Case Study: Synthesis of Delafloxacin

Delafloxacin (DLX) is a modern, broad-spectrum fluoroquinolone antibiotic with potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][10][11][12] Its synthesis provides an excellent example of the strategic use of a quinoline core, which, while not this compound itself, follows a parallel logic in its construction. Many patented synthetic routes for Delafloxacin build the core quinolone ring first and then introduce the necessary substituents.[10][13]

A key intermediate in several Delafloxacin syntheses is 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid . The construction of the 8-chloro-6-fluoro-4-oxo-quinolinecarboxylic acid core is a foundational part of this process.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The following is a representative, generalized protocol for the key SₙAr step common in fluoroquinolone synthesis, where a heterocyclic amine displaces a chlorine atom on the quinolone core. This reaction is analogous to how this compound would be used.

Objective: To couple a heterocyclic amine (e.g., 3-hydroxyazetidine) with the chloro-fluoro-quinolone core.

Materials:

-

Quinolone core (e.g., an ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative)

-

3-Hydroxyazetidine hydrochloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the quinolone core intermediate (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or DMSO) to the flask to achieve a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add the amine base, such as triethylamine (2.0-3.0 eq), to the suspension. This is a critical step to neutralize the hydrochloride salt of the incoming nucleophile and the HCl generated during the reaction.

-

Nucleophile Addition: Add 3-hydroxyazetidine hydrochloride (1.1-1.5 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to a temperature between 80 °C and 140 °C. The choice of temperature is crucial; higher temperatures can increase reaction rate but may also lead to side products.[10][14] The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. The solid should be washed with a suitable solvent (e.g., water, then ethanol) to remove excess reagents and salts.[14]

-

If the product remains in solution, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography.

-

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Reaction Mechanism Visualization

The core of the synthesis is the SₙAr reaction. The quinoline ring system, being electron-deficient, facilitates the attack of the nucleophile (amine) at the carbon bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate.

Caption: Mechanism for the key SₙAr bond-forming reaction.

Safety and Handling

As with all halogenated aromatic compounds, this compound and related intermediates must be handled with appropriate care.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound is not extensively published, related fluoroquinolones can have significant side effects.[17] Assume the intermediate is hazardous upon skin contact, ingestion, and inhalation. It may cause skin and serious eye irritation.[18]

Conclusion

This compound represents a strategically designed pharmaceutical intermediate whose value lies in the predictable and selective reactivity of its halogenated positions. It serves as a testament to the power of scaffold-based drug design, enabling the efficient construction of complex and highly active pharmaceutical agents. For drug development professionals, a deep understanding of the reactivity, handling, and synthetic application of this and related quinoline cores is essential for innovating within the expansive field of medicinal chemistry and developing the next generation of therapeutics.

References

-

Nikolova, Y., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN103936717A - Intermediate of delafloxacin and preparation method thereof.

-

PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Retrieved from [Link]

-

Llorens-Savall, I., et al. (2017). Delafloxacin: design, development and potential place in therapy. PMC - PubMed Central. Retrieved from [Link]

-

ACS Publications. (2015). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

ResearchGate. (2025). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

PubMed. (2015). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved from [Link]

-

PubMed Central. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2002). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]

-

ResearchGate. (2017). Delafloxacin: design, development and potential place in therapy. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of Delafloxacin and intermediates thereof.

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. ossila.com [ossila.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-8-fluoroquinoline as a building block in medicinal chemistry

The following technical guide details the utility, synthesis, and application of 6-Chloro-8-fluoroquinoline in medicinal chemistry.

Executive Summary

This compound (CAS: 52200-53-0 ) is a privileged heteroaromatic scaffold used to modulate metabolic stability and electronic properties in drug discovery.[1] Unlike the "classic" fluoroquinolone antibiotic core (which typically features a 6-fluoro-7-amino substitution pattern), this building block offers a distinct 6-chloro / 8-fluoro vectors. The C6-chlorine serves as a robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-fluorine atom provides conformational control via the gauche effect and protects the metabolically vulnerable C8 position from oxidative metabolism.

This guide outlines the synthesis, reactivity profile, and experimental protocols for integrating this moiety into kinase inhibitors, GPCR ligands, and anti-infective agents.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data | Relevance |

| CAS Number | 52200-53-0 | Unique Identifier |

| Formula | C | MW: 181.59 g/mol |

| Structure | Quinoline core; Cl at C6, F at C8 | Dual-halogenated scaffold |

| XLogP3 | ~2.8 (Computed) | Moderate lipophilicity; suitable for CNS/peripheral targets |

| H-Bond Acceptors | 1 (Quinoline N) | Weak base (pKa < 5 due to 8-F inductive withdrawal) |

| Electronic Effect | 8-F (-I effect) | Lowers pKa of N1; reduces basicity and hERG liability |

Structural Significance[5]

-

The "Blocking" Effect: The C8 position in quinolines is a common "soft spot" for metabolic oxidation by CYP450 enzymes.[2] Installing a fluorine atom here blocks this metabolic liability.[2]

-

Electronic Modulation: The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the quinoline nitrogen. This significantly lowers the pKa of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9), potentially reducing lysosomal trapping and off-target hERG channel inhibition.

Synthesis: The "Build"

The most robust route to this compound is the Skraup Synthesis or the related Doebner-Miller reaction , utilizing 4-chloro-2-fluoroaniline as the primary precursor.

Mechanistic Pathway

The reaction involves the condensation of the aniline with acrolein (generated in situ from glycerol) followed by acid-catalyzed cyclization.

-

Regioselectivity: The cyclization occurs ortho to the amine.[2] In 4-chloro-2-fluoroaniline, one ortho position is occupied by Fluorine. The other is open (C6 of the aniline). Cyclization at the open position yields the 6-chloro-8-fluoro substitution pattern on the final quinoline ring.

Diagram 1: Synthetic Route (Skraup Method)

Caption: Synthesis of this compound via Skraup cyclization using 4-chloro-2-fluoroaniline and glycerol.

Functionalization Strategies (The "Toolkit")

Once synthesized, the scaffold presents three distinct vectors for elaboration.

A. C6-Diversification (The Coupling Handle)

The C6-chlorine atom is an aryl chloride, suitable for Palladium-catalyzed cross-coupling reactions.[2] While less reactive than a bromide, modern catalytic systems (e.g., Pd(dppf)Cl

-

Applications: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).

B. C8-Modification (Nucleophilic Displacement)

The C8-fluorine is activated by the adjacent ring nitrogen (N1) through inductive effects.[2] Under forcing conditions (high temperature, strong base), the fluorine can act as a leaving group in S

-

Protocol Insight: Reaction with tert-butoxide or hindered amines in NMP at >120°C can displace the 8-F, yielding 8-alkoxy or 8-amino quinolines.

C. Ring Reduction (Hydrosilylation)

The pyridine ring of the quinoline core can be selectively reduced.

-

Method: Iridium-catalyzed hydrosilylation (e.g., [Ir(cod)Cl]

+ silane) converts the scaffold to 1,2-dihydroquinoline derivatives, preserving the halogen substituents for later use.

Diagram 2: Reactivity Map

Caption: Orthogonal reactivity vectors of the this compound scaffold.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibition (DYRK1A / KRAS)

In the development of DYRK1A and KRAS G12C inhibitors, the this compound core serves as a rigid, lipophilic spacer.

-

Role: The 6-Cl position is often coupled to a solubilizing tail (e.g., piperazine or heteroaryl group), while the quinoline nitrogen forms a critical hydrogen bond with the kinase hinge region. The 8-F atom prevents oxidative debulking at the C8 position, extending half-life (

).

Case Study 2: H1 Receptor Antagonists

Patents (e.g., WO2009021965) describe the use of this scaffold in H1 antagonists.

-

Chemistry: The scaffold is reacted with piperidine derivatives.[2] The 8-F position enhances the acidity of the NH in downstream amide couplings or modifies the basicity of the core to reduce CNS penetration (a desirable trait for non-sedating antihistamines).

Experimental Protocols

Protocol A: Synthesis of this compound (Skraup)

This procedure assumes standard safety precautions for handling acrolein precursors and strong acids.

-

Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Glycerol (3.0 eq), Sodium 3-nitrobenzenesulfonate (0.7 eq, oxidant), Sulfuric acid (70% aqueous).

-

Setup: Combine aniline, glycerol, and oxidant in a round-bottom flask. Add sulfuric acid cautiously.[2]

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 3–5 hours. The reaction is exothermic; control heating initially.[2]

-

Workup: Cool to room temperature. Pour onto crushed ice. Basify with NaOH (50%) or NH

OH to pH ~9.[2] -

Extraction: Extract with dichloromethane (3x). Wash organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S Ar Functionalization at C8

Based on patent literature (US 2011/0281909).

-

Reagents: this compound (1.0 eq), Nucleophile (e.g., 4-hydroxy-piperidine derivative, 2.0 eq), Sodium tert-butoxide (2.1 eq).

-

Solvent: N-Methyl-2-pyrrolidone (NMP).[2]

-

Conditions: Heat at 140°C for 2–6 hours under inert atmosphere (N

). -

Note: This reaction exploits the inductive activation of C8 by the ring nitrogen.[2] The 6-Cl group typically remains intact under these uncatalyzed basic conditions, allowing for subsequent Pd-coupling.

References

-

Glaxo Group Ltd. Substituted quinoline derivatives as H1 receptor antagonists.[2] WO2009021965A2. (2009).[2] Available at:

-

Wellspring Biosciences. Inhibitors of KRAS G12C.[2] WO2015054572A1. (2015).[2] Available at:

-

Zhou, J. et al. Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles.[2] Chemical Science, 2016.[2] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22388929, this compound.[2] Available at: [Link]

Sources

Technical Guide: Preliminary In-Vitro Evaluation of 6-Chloro-8-fluoroquinoline Scaffolds

Executive Summary

6-Chloro-8-fluoroquinoline (CFQ) represents a critical halogenated heterocyclic scaffold. While the 6-fluoro-8-chloro substitution pattern is well-established in approved fluoroquinolone antibiotics (e.g., Clinafloxacin, Besifloxacin), the 6-chloro-8-fluoro isomer presents a unique chemical space for Structure-Activity Relationship (SAR) exploration. This guide outlines the technical roadmap for evaluating CFQ derivatives, moving beyond traditional antibacterial screening into emerging applications such as anticancer drug discovery and chemosensor development.

The following protocols are designed to establish a self-validating data matrix, correlating physicochemical properties with biological endpoints.

Part 1: Physicochemical Profiling (The Foundation)

Before biological testing, the "drug-likeness" of the CFQ scaffold must be quantified. Halogen positioning significantly alters lipophilicity and aqueous solubility, affecting membrane permeability.

Thermodynamic Solubility Assay

Objective: Determine the saturation solubility of CFQ in phosphate-buffered saline (PBS, pH 7.4) to define the maximum concentration for in-vitro assays.

-

Protocol:

-

Preparation: Add excess solid CFQ to 2 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

-

Separation: Centrifuge at 15,000

g for 10 minutes to pellet undissolved solid. -

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Control: Use Ciprofloxacin (high solubility) and Indomethacin (low solubility) as benchmarks.

-

Lipophilicity (LogD) Determination

Objective: Measure the distribution coefficient (LogD) at pH 7.4, a predictor of passive diffusion across cell membranes.

-

Method: Shake-Flask Method (n-Octanol/PBS).

-

Critical Step: Pre-saturate n-octanol with PBS and vice-versa for 24 hours to prevent volume shifts.

-

Calculation:

Part 2: Biological Activity Evaluation (The Core)

Antimicrobial Susceptibility Screening

While the 6-fluoro substituent is canonical for gyrase inhibition, the 6-chloro analog serves as a vital SAR probe to test steric tolerance within the bacterial DNA-gyrase binding pocket.

Table 1: Recommended Bacterial Panel (ESKAPE Pathogens)

| Organism | Strain Type | Rationale |

| Staphylococcus aureus | ATCC 29213 | Standard Gram-positive control (Gyrase target). |

| Escherichia coli | ATCC 25922 | Standard Gram-negative control (Topoisomerase IV target). |

| Pseudomonas aeruginosa | ATCC 27853 | Efflux pump activity benchmark. |

| Klebsiella pneumoniae | Clinical Isolate | Test for cross-resistance in MDR strains. |

Protocol: Broth Microdilution (CLSI M07-A10 Standards)

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Prepare serial 2-fold dilutions of CFQ in DMSO (Final DMSO < 1%). Range: 64

g/mL to 0.06 -

Incubation: 16–20 hours at 37°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

-

Validation: Ciprofloxacin must fall within QC ranges (e.g., 0.004–0.015

g/mL for E. coli).

Anticancer Cytotoxicity Profiling

Recent studies suggest halogenated quinolines can act as dual inhibitors of human Topoisomerase II and tubulin polymerization.

Target Cell Lines:

-

MCF-7: Breast adenocarcinoma (Hormone dependent).

-

HepG2: Hepatocellular carcinoma (Metabolic activity model).

-

HUVEC: Normal endothelial cells (Toxicity control).

Protocol: MTT Viability Assay

-

Seeding: Plate cells at

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Expose cells to CFQ gradients (0.1 – 100

M) for 48h and 72h. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC

using non-linear regression.

Part 3: Mechanism of Action (MoA) Elucidation

To distinguish between bacterial specificity (Antibiotic) and general DNA toxicity (Intercalator/Cytotoxic), the following mechanistic workflow is required.

DNA Gyrase Supercoiling Assay

Hypothesis: If CFQ retains antibiotic activity, it will inhibit the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by E. coli DNA gyrase.

-

Readout: Gel electrophoresis. Presence of relaxed DNA bands at high drug concentrations indicates inhibition.

DNA Intercalation (UV-Vis Titration)

Hypothesis: Planar quinoline systems may intercalate into DNA base pairs, causing a "bathochromic shift" (red shift) and hypochromism in the UV spectrum.

-

Protocol: Titrate Calf Thymus DNA (CT-DNA) into a fixed concentration of CFQ. Monitor absorption peaks (250–400 nm).

-

Binding Constant (

): Calculated via the Wolfe-Shimer equation.

Part 4: Visualization of Experimental Logic

Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the decision tree for evaluating the this compound scaffold.

Figure 1: Decision matrix for the biological characterization of the CFQ scaffold.

Structure-Activity Relationship (SAR) Logic

This diagram details the specific roles of the C6 and C8 positions in the quinoline pharmacophore.

Figure 2: SAR implications of the 6-Chloro-8-fluoro substitution pattern.

References

-

BenchChem. (2025).[1] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. BenchChem Technical Resources.

-

Ezelarab, H. A. A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (MDPI).

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

-

Ossila. (2024). This compound: Specifications and Applications. Ossila Materials.

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the potent antibacterial effects of quinolone derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere cataloging of chemical modifications. Instead, it delves into the causal relationships between molecular architecture and biological function, offering field-proven insights into the design and optimization of this critical class of antibiotics.

The Quinolone Pharmacophore: Core Principles of Action

Quinolone antibacterials exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication and transcription. Quinolones stabilize the transient covalent complex formed between the topoisomerase and cleaved DNA, leading to double-strand breaks and ultimately, cell death.[2][4][5][6][7] This mechanism of action is contingent on a core structural motif, the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which must be annulated to an aromatic ring.[8][9][10]

The fundamental SAR of the quinolone core is remarkably stringent at two key positions:

-